Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)
Description
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with hydroxyl groups at positions 2 and 5, along with a methyl group at position 2. This compound is part of a broader class of bicyclic diols with applications in asymmetric synthesis, organocatalysis, and polymer chemistry. For example, the unsubstituted parent compound, Bicyclo[2.2.1]heptane-2,5-diol (CAS: 5888-36-8), is commercially available with ≥95% purity and serves as a chiral building block in organic synthesis .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C8H14O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
KCMGOCZMLWRHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate, under controlled conditions, leads to the formation of the bicyclic core. Subsequent hydroxylation reactions introduce the hydroxyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Applications
1. Synthetic Chemistry:
Bicyclo[2.2.1]heptane-2,5-diol serves as a crucial building block in organic synthesis. It is utilized for constructing complex organic molecules and polymers, particularly in the development of conformationally locked carbocyclic nucleosides. These nucleosides are important in antiviral and anticancer drug discovery .
2. Chiral Ligands:
The compound's chiral nature allows it to function as a chiral ligand in asymmetric synthesis, facilitating the production of enantioenriched compounds from achiral substrates . This property is particularly valuable in the pharmaceutical industry where specific stereochemistry is often required for biological activity.
Biological Applications
1. Molecular Interaction Studies:
The rigid structure of bicyclo[2.2.1]heptane-2,5-diol makes it an excellent candidate for studying molecular interactions and enzyme mechanisms. Its ability to form hydrogen bonds through its hydroxyl groups enhances its reactivity and stability in biological contexts .
2. Anticancer Research:
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have been shown to selectively antagonize CXCR2 receptors implicated in cancer metastasis, demonstrating significant suppression of cell migration in pancreatic cancer cell lines.
| Study | Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|---|
| Study 1 | Compound 2e | CXCR2 | 48 | Cell migration suppression |
Medicinal Applications
1. Drug Development:
Research is ongoing to explore the therapeutic properties of bicyclo[2.2.1]heptane-2,5-diol derivatives in drug design, particularly for targeting specific molecular pathways involved in inflammatory responses and cancer progression . The compound's structural attributes allow it to interact effectively with various biological targets.
2. Natural Sources:
This compound has also been identified in natural sources such as the essential oil of Mentha piperita (peppermint). Its presence suggests potential bioactive properties that could be harnessed for medicinal purposes, including antibacterial and antifungal activities .
Industrial Applications
1. Specialty Chemicals Production:
In industrial settings, bicyclo[2.2.1]heptane-2,5-diol is used as an intermediate in the synthesis of specialty chemicals and materials with specific properties due to its stability and reactivity .
2. Polymer Manufacturing:
The compound's rigid structure contributes to its utility in producing advanced materials and polymers that require specific mechanical properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs of bicyclo[2.2.1]heptane derivatives, highlighting differences in functional groups, physical properties, and applications:
Physical Properties
- Thermal Stability: Bicyclo[2.2.1]heptane derivatives exhibit varying thermal stabilities. For example, unsubstituted bicyclo[2.2.1]heptane has a melting point of -95.1°C, while bicyclo[4.1.0]heptane melts at -36.7°C . The methyl and hydroxyl groups in the target compound likely increase its melting point compared to non-polar analogs.
- Solubility: Diol derivatives (e.g., unsubstituted 2,5-diol) are more soluble in polar solvents like water or ethanol due to hydrogen bonding, whereas dithiols (e.g., 2,3-dithiol) show affinity for organic solvents .
Biological Activity
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a bicyclic organic compound with notable structural features that contribute to its unique biological activities. This article delves into its biological properties, synthesis methods, and potential applications in pharmacology and other fields.
Chemical Structure and Properties
The molecular formula of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is , with a molecular weight of approximately 142.20 g/mol. The compound features hydroxyl groups at the 2 and 5 positions of the bicyclic framework, which enhance its reactivity and potential biological interactions .
Biological Activity
Research indicates that bicyclic compounds, particularly those with hydroxyl functionalities like Bicyclo[2.2.1]heptane-2,5-diol, exhibit a range of biological activities:
- Neuroactive Properties : Studies suggest that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurological disorders such as Alzheimer's disease and schizophrenia .
- Antimicrobial Activity : Preliminary investigations show potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Synthesis Methods
Several synthetic routes have been developed for producing Bicyclo[2.2.1]heptane-2,5-diol:
- Traditional Organic Synthesis : Utilizing classical reactions such as Diels-Alder cycloadditions.
- Modern Catalytic Methods : Employing organocatalysis to achieve enantioselective synthesis under mild conditions .
Comparative Analysis
The following table compares Bicyclo[2.2.1]heptane-2,5-diol with other related bicyclic compounds regarding their structural features and biological activities:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Bicyclo[2.2.1]heptane-2,5-diol | Bicyclic | Hydroxyl groups at positions 2 and 5 | Neuroactive, antimicrobial |
| Bicyclo[3.3.0]octane | Bicyclic | More rigid structure; used in high-energy fuels | Limited biological activity |
| Norbornene | Bicyclic | Highly reactive due to strained double bond | Potential for polymer applications |
| Bicyclo[4.4.0]decane | Bicyclic | Larger ring system; used in polymer synthesis | Limited biological activity |
Case Studies
- Neuroactive Study : A study focused on the modulation of nAChRs showed that derivatives of bicyclo compounds could enhance synaptic transmission in neuronal cultures, indicating therapeutic potential for cognitive disorders.
- Antimicrobial Investigation : Research conducted on various synthesized derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications to the bicyclic structure could enhance efficacy against resistant strains .
- Cytotoxicity Tests : Experiments using cancer cell lines revealed that certain analogs of Bicyclo[2.2.1]heptane-2,5-diol exhibited selective cytotoxicity, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
